molecular formula C13H16N2O3 B1628775 1-[2-(Methylamino)benzoyl]proline CAS No. 58177-15-4

1-[2-(Methylamino)benzoyl]proline

Cat. No.: B1628775
CAS No.: 58177-15-4
M. Wt: 248.28 g/mol
InChI Key: KWTLFUWXYAGRFL-UHFFFAOYSA-N
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Description

Significance of Proline and its Derivatives in Organic Chemistry

Proline, a unique proteinogenic amino acid, distinguishes itself from the other 19 common amino acids with its secondary amine, where the nitrogen atom is part of a five-membered pyrrolidine (B122466) ring. wikipedia.orgcatalysis.blog This cyclic structure imparts exceptional conformational rigidity, profoundly influencing the secondary structure of proteins by inducing turns in polypeptide chains. wikipedia.org Beyond its biological role in protein architecture, proline and its derivatives have become indispensable tools in organic synthesis.

The rigidity and defined stereochemistry of the proline scaffold make it an excellent foundation for asymmetric catalysis. Proline itself can act as an organocatalyst in various chemical reactions, a field of study that has seen exponential growth. organic-chemistry.org Chemists have further harnessed the potential of proline by creating a diverse array of synthetic derivatives. These modifications, which can involve substitutions on the pyrrolidine ring or acylation of the nitrogen atom, expand the functionality of the parent amino acid, leading to the development of novel catalysts, ligands for metal-catalyzed reactions, and bioactive molecules. organic-chemistry.orgnih.gov The ability to fine-tune the steric and electronic properties of these derivatives allows for precise control over chemical transformations, making them highly valuable in the synthesis of complex molecules such as pharmaceuticals and natural products. organic-chemistry.org

Overview of N-Acyl Amino Acids as Structural Motifs

N-acyl amino acids represent a broad class of molecules where an amino acid is linked to a fatty acid via an amide bond. nih.gov This structural motif is prevalent in nature and is involved in a multitude of biological signaling pathways. wikipedia.org The combination of an amino acid head group with a lipid tail creates amphiphilic molecules with diverse functions. nih.gov

In the realm of synthetic chemistry, the N-acyl amino acid motif serves as a versatile building block. The acylation of the amino group of an amino acid, such as proline, can significantly alter its chemical and physical properties. For instance, N-acetylation is a common modification that can influence the solubility and biological activity of the parent amino acid. guidechem.comresearchgate.net N-acyl proline derivatives, a specific subset of this class, have been explored for their potential in various applications, from medicinal chemistry to materials science. nih.gov The amide bond in these derivatives introduces a planar, rigid unit that can participate in hydrogen bonding, further influencing the molecule's conformation and intermolecular interactions. The study of these structural motifs continues to be a vibrant area of research, with new derivatives and applications being constantly discovered. nih.gov

The following table provides a summary of key proline derivatives and their significance:

DerivativeSignificance
ProlineA unique cyclic amino acid, crucial for protein structure and a foundational organocatalyst. wikipedia.org
Hydroxyproline (B1673980)A key component of collagen, providing structural stability.
N-Acetyl-L-prolineUsed in biochemical research to study enzyme-substrate interactions and as a synthetic intermediate. guidechem.comchemicalbook.com
2-MethylprolineA synthetic derivative that enhances the stability of peptide structures. orgsyn.org

Chemical Compound Focus: 1-[2-(Methylamino)benzoyl]proline

At the intersection of proline's structural uniqueness and the functional versatility of N-acylation lies the compound This compound . This molecule features a proline ring N-acylated with a 2-(methylamino)benzoyl group. While specific research on this exact compound is not extensively detailed in publicly available literature, its structural components suggest its relevance as a potential synthetic intermediate or a molecule with specific chemical properties worthy of investigation.

The synthesis of such a compound would typically involve the reaction of proline with a derivative of 2-(methylamino)benzoic acid. The resulting molecule combines the rigid, chiral scaffold of proline with the aromatic and amine-containing benzoyl moiety. This combination could lead to interesting applications in areas such as ligand design for catalysis or as a building block for more complex molecular architectures.

The following table outlines the key structural features of this compound and their potential implications:

Structural FeaturePotential Implication
Proline RingProvides a rigid, chiral backbone, influencing the overall 3D structure.
N-Acyl LinkageConnects the proline and benzoyl moieties, introducing a planar amide group capable of hydrogen bonding.
2-(Methylamino)benzoyl GroupAn aromatic ring with an N-methylamino substituent, which can influence electronic properties and provide a site for further chemical modification.

Further research into the synthesis, characterization, and potential applications of this compound would be necessary to fully elucidate its role in contemporary chemical research.

Properties

CAS No.

58177-15-4

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-[2-(methylamino)benzoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c1-14-10-6-3-2-5-9(10)12(16)15-8-4-7-11(15)13(17)18/h2-3,5-6,11,14H,4,7-8H2,1H3,(H,17,18)

InChI Key

KWTLFUWXYAGRFL-UHFFFAOYSA-N

SMILES

CNC1=CC=CC=C1C(=O)N2CCCC2C(=O)O

Canonical SMILES

CNC1=CC=CC=C1C(=O)N2CCCC2C(=O)O

sequence

XP

Origin of Product

United States

Spectroscopic and Structural Elucidation of N Acyl Proline Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-acyl proline derivatives, providing insights into the connectivity of atoms and the stereochemistry of the molecule. The presence of the proline ring and the acyl group introduces unique features in the NMR spectra.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the case of 1-[2-(Methylamino)benzoyl]proline, the ¹H NMR spectrum is expected to show distinct signals for the protons of the proline ring, the benzoyl group, and the methylamino group.

Due to the restricted rotation around the amide bond, N-acyl prolines can exist as a mixture of cis and trans isomers, which are often observable as separate sets of signals in the ¹H NMR spectrum at room temperature. The ratio of these isomers can be determined by integrating the respective signals.

Expected ¹H NMR Spectral Features for this compound:

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Notes
Aromatic Protons (Benzoyl)7.0 - 8.0Doublet, Triplet, MultipletThe exact shifts and multiplicities depend on the substitution pattern and the electronic environment.
Proline α-CH4.0 - 4.5Doublet of Doublets or MultipletThe chemical shift is influenced by the cis/trans isomerism of the amide bond.
Proline δ-CH₂3.3 - 3.8MultipletThese protons are adjacent to the nitrogen atom and show complex splitting patterns.
Proline β-CH₂ and γ-CH₂1.8 - 2.4MultipletThese protons are part of the five-membered ring and often overlap.
Methylamino N-CH₃2.8 - 3.2Singlet or DoubletThe multiplicity depends on the rate of N-H exchange. If coupled to the N-H proton, it will be a doublet.
Methylamino N-HVariableBroad SingletThe chemical shift is concentration and solvent dependent and the signal is often broad.
Carboxylic Acid O-H> 10Broad SingletThis signal is often very broad and may not be observed depending on the solvent and concentration.

This is a predictive table based on general values for similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the presence of cis and trans isomers in N-acyl prolines can lead to the observation of two sets of signals for the carbon atoms, particularly for those near the amide bond.

Expected ¹³C NMR Spectral Features for this compound:

Carbon Type Expected Chemical Shift (ppm)
Carbonyl Carbon (Amide)168 - 175
Carbonyl Carbon (Carboxylic Acid)170 - 180
Aromatic Carbons (Benzoyl)110 - 150
Proline α-C58 - 62
Proline δ-C45 - 50
Proline β-C and γ-C22 - 32
Methylamino C25 - 35

This is a predictive table based on general values for similar structures. Actual experimental values may vary.

Heteronuclear NMR for Specific Labeling

Heteronuclear NMR techniques, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the proton and carbon signals. These 2D NMR experiments reveal the correlations between directly bonded (HSQC) and long-range coupled (HMBC) protons and carbons.

For a molecule like this compound, an HMBC experiment would be particularly useful in confirming the connectivity between the benzoyl group and the proline nitrogen by observing a correlation between the amide carbonyl carbon and the proline α-proton. Furthermore, specific isotopic labeling, for instance with ¹³C or ¹⁵N, can be employed to enhance the sensitivity of NMR experiments and to probe specific structural features or metabolic pathways.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₆N₂O₃), the expected monoisotopic mass is approximately 248.1161 g/mol .

In an electrospray ionization (ESI) mass spectrum, the molecule would likely be observed as the protonated molecule [M+H]⁺ at m/z 249.1234 or the sodiated adduct [M+Na]⁺ at m/z 271.1053.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can provide valuable structural information. The fragmentation of N-acyl proline derivatives often involves the cleavage of the amide bond and fragmentation within the proline ring.

Expected Fragmentation Pattern for this compound:

Fragment Ion (m/z) Proposed Structure/Loss
231Loss of H₂O (water) from the carboxylic acid
203Loss of COOH (carboxyl group)
134[2-(Methylamino)benzoyl]⁺ fragment
115Proline iminium ion
70Pyrrolidinyl cation

This is a predictive table based on general fragmentation patterns of similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

Expected IR Absorption Bands for this compound:

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
N-H stretch (Amine)3300 - 3500Medium
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Amide)1630 - 1680Strong
C=O stretch (Carboxylic Acid)1700 - 1730Strong
C=C stretch (Aromatic)1450 - 1600Medium to Weak
N-H bend (Amine)1550 - 1650Medium

This is a predictive table based on general values for similar structures. Actual experimental values may vary.

Chiral Analysis Techniques for Enantiomeric Purity Determination

Since proline is a chiral amino acid, this compound is also a chiral molecule. Determining the enantiomeric purity is crucial, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of N-acyl proline derivatives, derivatization may sometimes be necessary to improve the separation and detection. For instance, the carboxylic acid group can be esterified to create a more volatile derivative for chiral GC analysis. The choice of the chiral column and the mobile phase is critical for achieving good resolution of the enantiomers.

Based on a comprehensive search for scientific literature and data, there is no specific information available for the chemical compound "this compound" concerning spectroscopic methods for its chiral recognition or chromatographic techniques for its enantioseparation.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on this compound as requested. The strict adherence to the provided outline and the exclusion of information outside the explicit scope cannot be met due to the absence of research findings and data for "this compound" in the public domain.

Chemical Applications and Advanced Research Trajectories of N Acyl Proline Derivatives

Role in Asymmetric Organocatalysis

Asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze stereoselective reactions, has emerged as a powerful strategy in modern synthetic chemistry. jocpr.comnih.gov Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of transformations with high levels of enantioselectivity. nih.govorganic-chemistry.org The N-acylation of proline can significantly modify its catalytic activity and selectivity, leading to the development of improved catalytic systems. rsc.orgorganic-chemistry.orgreading.ac.uk

The aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction, has been a key testing ground for the development of new asymmetric catalysts. Proline itself is a well-established catalyst for direct asymmetric aldol reactions, proceeding through an enamine intermediate. wikipedia.orgunits.itsemanticscholar.org The reaction typically involves the condensation of a ketone with an aldehyde to produce a β-hydroxy ketone. mdpi.comresearchgate.net The stereochemical outcome of the proline-catalyzed aldol reaction is rationalized by the Zimmerman-Traxler model, which invokes a chair-like six-membered transition state. wikipedia.org

N-acyl proline derivatives have been investigated as catalysts to enhance the efficiency and stereoselectivity of aldol reactions. While specific data on the catalytic performance of 1-[2-(Methylamino)benzoyl]proline in enantioselective aldol reactions is not extensively documented in readily available literature, the broader class of N-acyl proline derivatives has shown considerable promise. For instance, researchers have synthesized various proline-based organocatalysts and applied them to asymmetric aldol reactions, often achieving superior results compared to proline alone. rsc.orgorganic-chemistry.orgreading.ac.uk These modifications to the proline core aim to address limitations such as solubility and catalyst loading. organic-chemistry.org

The following table summarizes the performance of different proline-based catalysts in the asymmetric aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde, highlighting the potential for N-acyl and other derivatives to improve upon the parent catalyst.

CatalystSolventReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
L-ProlineDMSO726776
(2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acidDMSO249896
(R)-thiazolidine-4-carboxylic acidDMSO1205849

Data sourced from a study on proline derivatives as organocatalysts. researchgate.net

The Michael addition, another crucial carbon-carbon bond-forming reaction, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline and its derivatives have proven to be effective catalysts for asymmetric Michael additions, particularly in the reaction of ketones or aldehydes with nitroalkenes. nih.govresearcher.lifemdpi.com Similar to aldol reactions, the catalytic cycle is believed to proceed through an enamine intermediate. mdpi.com

The N-acyl group in proline derivatives can play a significant role in modulating the catalyst's activity and stereoselectivity in Michael additions. While direct catalytic data for This compound is limited, studies on other N-acyl proline systems demonstrate the potential of this class of catalysts. For example, proline-derived organocatalysts have been successfully applied to the asymmetric nitro-Michael reaction, yielding products with high enantioselectivity. rsc.orgorganic-chemistry.orgreading.ac.uk The development of novel bifunctional organocatalysts, such as those incorporating a thiourea (B124793) moiety alongside the proline scaffold, has further expanded the scope and efficiency of asymmetric Michael additions. jocpr.com

Research has shown that modifying the N-acyl side chain of aminal catalysts can have a substantial impact on the enantiomeric ratio of the product in Michael additions. acs.org This highlights the tunability of N-acyl proline derivatives in achieving high stereocontrol.

The design and synthesis of novel chiral catalytic systems based on the proline scaffold is an active area of research. researcher.life The N-acyl group provides a convenient handle for modifying the steric and electronic properties of the catalyst, thereby influencing its performance in various asymmetric transformations. rsc.orgorganic-chemistry.orgreading.ac.uk The goal is to develop catalysts that are not only highly stereoselective but also robust, efficient, and applicable to a broad range of substrates. organic-chemistry.org

The development of proline derivatives as organocatalysts often involves the synthesis of compounds with improved solubility in non-polar solvents and enhanced catalytic activity at lower loadings. organic-chemistry.org For instance, tetrazole and acylsulfonamide derivatives of proline have been shown to be superior catalysts for asymmetric Mannich, nitro-Michael, and aldol reactions compared to proline itself. rsc.orgorganic-chemistry.orgreading.ac.uk These findings underscore the importance of the N-acyl and related modifications in the evolution of proline-based organocatalysis.

Integration into Peptidomimetic Design and Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability, bioavailability, and receptor selectivity. The incorporation of constrained amino acid analogues, such as N-acyl proline derivatives, is a key strategy in peptidomimetic design. semanticscholar.org

Proline's unique cyclic structure inherently restricts the conformational freedom of the peptide backbone. mdpi.comnih.govcaltech.edu This property is crucial for inducing specific secondary structures, such as β-turns and polyproline helices, which are often involved in molecular recognition events. mdpi.com N-acylation of the proline ring can further influence its conformational preferences, providing a tool to fine-tune the three-dimensional structure of a peptide. researchgate.netnih.gov

The introduction of N-acyl groups can modulate the cis-trans isomerization of the Xaa-Pro amide bond, a key determinant of peptide and protein structure. sigmaaldrich.com By strategically placing N-acyl proline derivatives within a peptide sequence, it is possible to stabilize a particular conformation that is optimal for binding to a biological target. This approach has been used to design peptidomimetics with enhanced biological activity.

N-alkylated peptides, including those containing N-acyl proline residues, are an important class of peptide analogues. thieme-connect.de The N-substituent can impart desirable properties such as increased resistance to enzymatic degradation and improved membrane permeability. The synthesis of peptides containing N-acyl proline derivatives can be achieved through solid-phase peptide synthesis (SPPS), although the coupling of subsequent amino acids to the sterically hindered N-acyl proline can be challenging. bachem.com To circumvent this, pre-formed dipeptides containing the N-acyl proline moiety are often used. bachem.com

The "proline editing" strategy offers a versatile method for the synthesis of peptides with diverse functionalities at the proline ring. nih.govchemrxiv.org This approach involves the incorporation of a hydroxyproline (B1673980) residue into a peptide, followed by modification of the hydroxyl group to introduce various substituents, effectively creating a library of proline analogues within the peptide context. nih.gov While this method focuses on C4-substitution, the principles of postsynthetic modification could potentially be extended to the N-terminus.

The design of N-alkyl peptides and peptide analogues is a critical aspect of drug discovery, and the use of N-acyl proline derivatives like This compound offers a promising avenue for creating novel therapeutic agents. nih.gov

Supramolecular Chemistry and Material Science Applications of this compound

The unique structural characteristics of N-acyl proline derivatives, such as this compound, position them as compelling building blocks in the fields of supramolecular chemistry and material science. The inherent chirality of the proline ring, combined with the conformational constraints imposed by the N-acyl substitution, provides a versatile scaffold for the design of complex, three-dimensional architectures. The presence of the benzoyl group introduces aromatic interactions, which can be pivotal for self-assembly processes, while the methylamino group offers a site for further modification, enhancing the functionality of the resulting supramolecular structures.

Chiral Porous Organic Cages (POCs) with Proline Moieties

The incorporation of chiral proline units is a promising strategy for the construction of chiral porous organic cages (POCs). These materials are of significant interest due to their potential applications in asymmetric catalysis, chiral separations, and enantioselective sensing. While direct research on this compound in the formation of POCs is not extensively documented, the principles established with other N-acyl proline derivatives provide a strong foundation for its potential in this area.

The general approach to creating chiral POCs involves the use of chiral building blocks that can self-assemble into discrete, cage-like structures with intrinsic porosity. The proline moiety in this compound provides the necessary chirality and rigidity. The N-benzoyl group can participate in π-π stacking interactions, which can help drive the assembly of the cage structure. Furthermore, the methylamino group could be exploited for post-assembly modification or to influence the polarity and chemical environment within the pores of the cage.

Research on other proline-containing molecules has demonstrated the successful construction of POCs through dynamic covalent chemistry, such as imine condensation between a chiral proline-functionalized diamine and a poly-aldehyde core. nih.gov These cages have shown remarkable efficacy as nanoreactors for asymmetric aldol reactions, achieving high enantioselectivity. nih.gov This success underscores the potential of using structurally similar molecules like this compound as a fundamental component in the design of novel chiral POCs for a range of stereoselective applications. The spatial arrangement of the proline units within the cage is critical for defining the chiral environment and, consequently, the catalytic activity and enantioselectivity of the resulting material. nih.gov

Self-Assembly and Nanoreactor Design

The self-assembly of peptides and their derivatives into well-defined nanostructures is a cornerstone of bottom-up nanotechnology. N-acyl proline derivatives are particularly interesting in this regard due to the unique conformational properties of the proline ring, which can act as a "turn" motif, influencing the secondary structure of self-assembling sequences. nih.gov While proline itself can disrupt β-sheet formation, its incorporation into specifically designed sequences can lead to the formation of unique nanostructures like nanoribbons and twisted nanofibers. nih.gov

In the context of this compound, the interplay between the hydrophobic benzoyl group and the hydrophilic carboxylic acid and methylamino groups could drive amphiphilic self-assembly in aqueous environments. The aromatic benzoyl group can facilitate π-stacking interactions, leading to ordered aggregation. The resulting self-assembled structures, such as micelles, vesicles, or fibers, could serve as templates or scaffolds for the creation of more complex materials.

These self-assembled structures also hold significant promise as nanoreactors. mdpi.comtue.nl By encapsulating catalytic species or creating catalytically active sites within the confined space of the nanostructure, it is possible to achieve enhanced reaction rates, selectivity, and stability. The defined microenvironment within a self-assembled nanoreactor can mimic the active site of an enzyme, providing a unique chemical landscape for catalysis. The functional groups of this compound could be engineered to bind specific substrates or to act as catalytic sites themselves. For instance, the carboxylic acid and methylamino groups could participate in acid-base catalysis.

Chemical Probe Development and Labeling Strategies

The development of chemical probes is essential for studying biological processes in their native environment. N-acyl proline derivatives offer a versatile platform for the design of such probes due to the biocompatibility of the proline scaffold and the ease with which it can be functionalized.

Functionalization for Bioorthogonal Conjugation Reactions

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.orgnih.gov A key strategy in this field is the introduction of a "bioorthogonal handle" into a molecule of interest, which can then be selectively reacted with a probe carrying a complementary functional group.

The structure of this compound offers a potential site for the introduction of bioorthogonal functionalities. The secondary amine of the methylamino group on the benzoyl ring could be a target for modification. For example, it could be acylated with a molecule containing an azide (B81097) or an alkyne, which are common handles for click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

A general strategy for such a functionalization could involve the reaction of the methylamino group with an activated carboxylic acid derivative of a bioorthogonal handle. This would result in a new amide bond, linking the handle to the proline derivative. Once functionalized, this proline-based probe could be incorporated into larger biomolecules or used to label specific targets in a biological system. The ability to attach various probes, such as affinity tags, imaging agents, or drug molecules, through bioorthogonal ligation opens up a wide range of applications in chemical biology and drug discovery. nih.gov

Synthesis of Fluorescent Probes

Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and events. The proline scaffold can be incorporated into fluorescent probes to enhance their properties, such as cell permeability, target specificity, and photostability. nih.govrsc.org

While there is no specific literature on fluorescent probes derived directly from this compound, its structure provides a foundation for the rational design of such probes. The benzoyl and methylamino groups could be part of a larger conjugated system that forms the fluorophore. Alternatively, a known fluorophore could be attached to the molecule.

One potential approach involves the synthesis of a probe where the fluorescence is sensitive to the local environment. For example, the methylamino group could act as an electron donor in a donor-acceptor type fluorophore, where its protonation state or binding to a metal ion could modulate the fluorescence output. This could be exploited to create probes that respond to changes in pH or the concentration of specific ions.

Another strategy would be to use the proline derivative as a scaffold to present a recognition element for a specific biological target, along with a fluorescent reporter. The synthesis could involve coupling a fluorescent dye, such as a rhodamine or a BODIPY derivative, to the carboxylic acid or the methylamino group of this compound. nih.gov The resulting probe's fluorescence might be altered upon binding to its target, allowing for detection and quantification. The development of libraries of such probes, with variations in the recognition element and the fluorophore, could be a powerful tool for screening for new imaging agents and diagnostics. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[2-(Methylamino)benzoyl]proline while ensuring reproducibility?

  • Methodological Answer : Follow a stepwise protocol using proline derivatives and methylamine precursors under controlled pH and temperature. Purify via column chromatography (silica gel, gradient elution) and confirm purity via HPLC (C18 column, 0.1% TFA/MeCN mobile phase). Characterize intermediates via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Document reaction yields, solvent choices, and catalyst loadings systematically to enable replication .
  • Key Data : Example yield table:

StepReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
1Proline, DCCDCM257895%
2Methylamine, EDCDMF406592%

Q. What analytical methods are most reliable for characterizing this compound in early-stage research?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Use 1^1H NMR (400 MHz, DMSO-d6) to confirm methylamino proton signals (δ 2.5–3.0 ppm) and proline backbone integration.
  • FT-IR : Identify carbonyl stretches (1680–1720 cm1^{-1}) and amine N-H bends (1550–1600 cm1^{-1}).
  • LC-MS/MS : Quantify trace impurities and validate molecular ion peaks. Cross-reference with synthetic standards .

Q. How should researchers design preliminary pharmacological assays for this compound?

  • Methodological Answer : Use in vitro enzyme inhibition assays (e.g., ACE or protease targets) with positive/negative controls. Apply dose-response curves (1 nM–100 µM) and calculate IC50_{50} values. Validate results via triplicate runs and statistical analysis (ANOVA, p < 0.05). Include solubility testing in PBS/DMSO to guide assay conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?

  • Methodological Answer :

Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations and verify stereochemistry.

Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations).

Re-synthesize ambiguous intermediates and repeat characterization. Publish raw spectral data in supplementary materials for peer validation .

Q. What strategies are effective for integrating computational modeling (e.g., molecular docking) with experimental findings?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., GPCRs). Validate with experimental IC50_{50} values.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Correlate RMSD fluctuations with bioactivity trends .
    • Data Table : Example docking scores vs. experimental results:
CompoundDocking Score (kcal/mol)Experimental IC50_{50} (µM)
A-9.20.45
B-8.71.2

Q. How to address discrepancies between in vitro and in vivo efficacy studies?

  • Methodological Answer :

Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsomes, plasma protein binding).

Optimize formulation (nanoparticles, liposomes) to enhance bioavailability.

Use PK/PD modeling to bridge in vitro potency and in vivo outcomes. Publish negative data to avoid publication bias .

Q. What experimental designs are optimal for replication studies to validate initial findings?

  • Methodological Answer :

  • Blinded Protocols : Assign compound batches randomly to eliminate operator bias.
  • Multi-Lab Collaboration : Use standardized SOPs across labs (e.g., identical HPLC gradients, assay buffers).
  • Pre-registration : Document hypotheses and methods on platforms like Open Science Framework before data collection .

Methodological Framework Integration

  • Theoretical Linkage : Anchor studies to conceptual frameworks such as structure-activity relationship (SAR) theory or enzyme kinetics models to guide hypothesis generation .
  • Data Transparency : Share raw spectra, crystallization data, and assay protocols in supplementary materials to meet reproducibility standards .

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